7-Amino-8-hydroxyquinoline-5-carboxylic acid
Description
Properties
CAS No. |
857208-23-2 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-amino-8-hydroxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-7-4-6(10(14)15)5-2-1-3-12-8(5)9(7)13/h1-4,13H,11H2,(H,14,15) |
InChI Key |
BNHHZFWNVAZLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C(=O)O)N)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method involves the nitration of 8-hydroxyquinoline followed by reduction to introduce the amino group at the 7th position. The carboxylation at the 5th position can be achieved through various methods, including the use of carboxylating agents under specific reaction conditions .
Industrial Production Methods: Industrial production of 7-Amino-8-hydroxyquinoline-5-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Metal Chelation and Complexation
The compound exhibits strong metal-chelating properties due to the hydroxyl and amino groups. These functional groups enable coordination with transition metals, forming stable complexes:
These complexes often show improved bioavailability and biological activity compared to the parent compound. For example, electrospun materials containing Cu²⁺ complexes demonstrated 85% cytotoxicity against HeLa cells .
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
-
Esterification : Reacts with methanol/H⁺ to form methyl esters, improving lipophilicity for drug delivery .
-
Amidation : Couples with amines via carbodiimide (EDC) activation, enabling conjugation to biomolecules .
Amino Group Reactions
-
Diazotization : Forms diazonium salts at 0–5°C with NaNO₂/HCl, enabling coupling to aromatic rings (e.g., sulfonamide synthesis) .
-
Acylation : Reacts with acetyl chloride to yield N-acetyl derivatives, modifying solubility .
Electrophilic Aromatic Substitution
The electron-rich quinoline ring participates in substitutions:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Bromination | NBS in chloroform | C-7 | Increased halogenated bioactivity |
| Nitration | HNO₃/H₂SO₄ at 0°C | C-3 | Nitro derivatives with redox activity |
Halogenation at C-7 is sterically favored due to the amino group’s directing effects .
Oxidation and Reduction
-
Oxidation : The hydroxyl group is oxidized to a ketone using KMnO₄ under acidic conditions, though this destabilizes the aromatic system.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering bioavailability .
Supramolecular Interactions
The compound forms hydrogen-bonded networks via its –COOH and –NH₂ groups, as observed in crystallographic studies of analogs like 8-hydroxy-5-quinolinecarboxylic acid . These interactions influence its solid-state stability and solubility.
Biological Activity Modulation Through Reactions
Derivatives synthesized via the above reactions exhibit enhanced properties:
| Derivative Type | Biological Activity (IC₅₀) | Target |
|---|---|---|
| Cu²⁺ complex | 2.26 µM (HeLa cells) | Cancer |
| Sulfonamide conjugate | 91.2% viral inhibition | H5N1 |
| Methyl ester | Improved BBB permeability | CNS |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of 7-amino-8-hydroxyquinoline-5-carboxylic acid and its derivatives. For instance, compounds derived from this structure have shown promising cytotoxic effects against various cancer cell lines. A synthesis of new derivatives demonstrated moderate to high activity against esophageal and hepatocellular cancer cell lines, with IC50 values ranging from 2.26 to 7.46 μmol/L . These findings indicate the potential for developing effective chemotherapeutic agents based on this compound.
1.2 Antiviral Properties
The antiviral efficacy of 7-amino-8-hydroxyquinoline-5-carboxylic acid has also been explored, particularly in the context of emerging viral threats like COVID-19. Research indicates that certain derivatives exhibit significant inhibition of virus growth while maintaining low cytotoxicity levels . The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance antiviral potency.
1.3 Neuroprotective Effects
This compound serves as an iron chelator, which is crucial for neuroprotection in diseases such as Alzheimer’s. By binding metal ions that can contribute to neurodegeneration, it helps mitigate oxidative stress and neuronal damage . Its role as a potential therapeutic agent in neurodegenerative disorders is an area of active research.
Materials Science Applications
2.1 Electron Transport Materials
7-Amino-8-hydroxyquinoline-5-carboxylic acid is utilized in the development of organic light-emitting diodes (OLEDs). Its derivatives serve as electron transport materials due to their favorable electronic properties, enhancing the efficiency and performance of OLED devices .
2.2 Antimicrobial Coatings
Fibrous materials incorporating this compound have shown antibacterial and antifungal activities, making them suitable for use in antimicrobial coatings. Studies indicate that these materials exhibit strong efficacy against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . This application is particularly relevant in biomedical contexts where infection control is critical.
Biochemical Applications
3.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are pivotal in neurological functions and disease states such as Alzheimer’s . The IC50 values for some synthesized derivatives range from 8.80 to 26.50 µM, indicating substantial inhibitory activity compared to standard drugs like donepezil.
3.2 Fluorescent Chemosensors
Due to its fluorescent properties, 7-amino-8-hydroxyquinoline-5-carboxylic acid is also employed as a chemosensor for detecting metal ions in biological systems. This application is vital for monitoring metal ion concentrations in various environments, including clinical diagnostics and environmental assessments .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | IC50 values: 2.26 - 7.46 μmol/L against cancer cells |
| Antiviral Compounds | Significant virus inhibition with low cytotoxicity | |
| Neuroprotective Agent | Effective iron chelation reducing oxidative stress | |
| Materials Science | OLEDs | Used as electron transport materials |
| Antimicrobial Coatings | Strong efficacy against S. aureus and C. albicans | |
| Biochemical Applications | Enzyme Inhibitors | IC50: 8.80 - 26.50 µM against BuChE/AChE |
| Fluorescent Chemosensors | Effective detection of metal ions |
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxyquinoline-5-carboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes and proteins. This chelation disrupts essential biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
5-Bromo-8-hydroxyquinoline-7-carboxylic Acid
- Structural Differences: Substitution of the amino group at position 7 with bromine at position 5 introduces steric bulk and alters electronic properties.
- Applications : Used as a versatile intermediate in pharmaceutical research, particularly for synthesizing metal chelators and antimicrobial agents. Its bromine atom enhances reactivity in cross-coupling reactions .
- Physicochemical Properties: Molecular formula: C₁₀H₆BrNO₃ Molecular weight: 268.07 g/mol Purity: ≥95% (lab-grade) .
5-Amino-6-quinolinecarboxylic Acid
Oxolinic Acid
- Structural Differences: Contains a dioxolane ring fused to the quinoline core, with an ethyl group at C5 and a carboxylic acid at C6.
- Applications : A commercial antimicrobial agent targeting bacterial DNA gyrase. Its fused dioxolane ring enhances metabolic stability .
- Physicochemical Properties: Molecular formula: C₁₃H₁₁NO₅ Molecular weight: 261.24 g/mol Melting point: 314°C .
Quinoline-8-carboxylic Acid
- Structural Differences: Lacks amino and hydroxyl groups, simplifying the structure but reducing metal-binding capacity.
- Applications: Used in organic synthesis as a ligand or catalyst. Its simplicity makes it a model compound for studying quinoline reactivity .
- Physicochemical Properties: Molecular formula: C₁₀H₇NO₂ Molecular weight: 173.17 g/mol Boiling point: 174°C at 26 mmHg (for 8-aminoquinoline analogs) .
Comparative Data Table
Key Research Findings
- Positional Isomerism: The biological activity of quinoline derivatives is highly sensitive to substituent positions. For example, 5-Amino-6-quinolinecarboxylic acid shows distinct target interactions compared to 7-Amino-8-hydroxyquinoline-5-carboxylic acid due to spatial rearrangement of functional groups .
- Halogenation Effects: Bromine substitution (as in 5-Bromo-8-hydroxyquinoline-7-carboxylic acid) increases molecular weight and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .
- Metabolic Stability : Oxolinic acid’s dioxolane ring reduces susceptibility to oxidative degradation, enhancing its half-life in biological systems .
Biological Activity
7-Amino-8-hydroxyquinoline-5-carboxylic acid (7-AHQC) is a derivative of the 8-hydroxyquinoline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of the biological activity of 7-AHQC, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
7-AHQC is characterized by its unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid moiety. This configuration contributes to its ability to interact with biological targets effectively.
Anticancer Properties
Research indicates that 7-AHQC exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.
- Case Study : A study demonstrated that 7-AHQC significantly inhibited the growth of HeLa and MCF-7 cancer cell lines with GI50 values of 2.8 μM and 1.9 μM, respectively. The compound's mechanism involves the formation of covalent bonds with thiol groups in proteins, leading to cytotoxic effects on cancer cells .
Neuroprotective Effects
7-AHQC has been identified as a potential neuroprotective agent. It acts as an acetylcholinesterase (AChE) inhibitor, which is beneficial for treating neurodegenerative disorders like Alzheimer's disease.
- Research Findings : The compound demonstrated an IC50 value of 1.52 μM in inhibiting AChE activity, highlighting its potential as a therapeutic agent for cognitive enhancement .
Antimicrobial Activity
The antimicrobial properties of 7-AHQC have also been explored. It has shown efficacy against various bacterial strains and fungi.
- Data Table : Antimicrobial Activity of 7-AHQC
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 |
| Pseudomonas aeruginosa | 24 | 0.125 |
This table summarizes the antimicrobial activity against selected pathogens, demonstrating that 7-AHQC could be a lead compound for developing new antibiotics .
The biological activity of 7-AHQC can be attributed to several mechanisms:
- Metal Chelation : Like other derivatives of hydroxyquinoline, 7-AHQC can chelate metal ions, which is crucial for its anticancer and antimicrobial activities.
- Enzyme Inhibition : The compound inhibits critical enzymes such as AChE and certain kinases involved in cancer progression .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through oxidative stress and mitochondrial dysfunction .
Recent Advances
Recent studies have focused on synthesizing novel derivatives of 7-AHQC to enhance its biological activity and reduce toxicity. For instance, hybrid compounds combining 7-AHQC with other pharmacophores have shown improved efficacy against resistant strains of bacteria and enhanced anticancer properties .
Q & A
Basic: What are the recommended laboratory handling and storage protocols for 7-Amino-8-hydroxyquinoline-5-carboxylic acid to ensure stability and safety?
Methodological Answer:
- Handling: Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid contact with oxidizers, as decomposition may release toxic gases (e.g., CO, NOₓ) .
- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., argon) in a cool (<25°C), dry, and well-ventilated area. Avoid prolonged storage due to potential degradation over time, which may alter reactivity or safety profiles .
- Stability Monitoring: Regularly assess purity via HPLC or TLC, especially after long-term storage, to detect degradation byproducts .
Basic: What synthetic routes are available for preparing 7-Amino-8-hydroxyquinoline-5-carboxylic acid, and what are their key reaction conditions?
Methodological Answer:
- Direct Synthesis: Start with quinoline-5-carboxylic acid derivatives. Introduce the amino and hydroxy groups via nucleophilic substitution or diazotization, using catalysts like Pd/C under hydrogenation conditions .
- Post-Functionalization: Modify pre-synthesized 8-hydroxyquinoline derivatives. For example, introduce the amino group via nitration followed by reduction (e.g., using SnCl₂/HCl) .
- Validation: Confirm structure via ¹H/¹³C NMR, FT-IR, and X-ray diffraction (single-crystal analysis) to resolve positional isomerism .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of 7-Amino-8-hydroxyquinoline-5-carboxylic acid?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR for coupling constants, high-resolution mass spectrometry for molecular ion confirmation) to distinguish between tautomeric forms or regioisomers .
- Computational Aids: Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes, comparing theoretical and experimental data to assign ambiguous peaks .
- Crystallography: Resolve structural ambiguities via single-crystal X-ray diffraction, which provides definitive bond-length and angle data .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of 7-Amino-8-hydroxyquinoline-5-carboxylic acid in metal-chelating applications?
Methodological Answer:
- Quantum Mechanics (QM): Apply DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities for transition metals (e.g., Fe³⁺, Cu²⁺) .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in aqueous or DMSO environments) to assess chelation stability under varying pH or ionic strength .
- Docking Studies: Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors) for drug-design applications .
Intermediate: What analytical techniques are most effective for quantifying trace impurities in 7-Amino-8-hydroxyquinoline-5-carboxylic acid samples?
Methodological Answer:
- HPLC-MS: Use reversed-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to separate and identify impurities (e.g., unreacted intermediates or oxidation byproducts) .
- ICP-OES: Detect metal contaminants (e.g., residual catalysts like Pd) with parts-per-billion sensitivity .
- Karl Fischer Titration: Quantify water content (<0.1% w/w) to ensure compliance with stability thresholds .
Intermediate: How does the pH of the solution influence the chelation efficiency of 7-Amino-8-hydroxyquinoline-5-carboxylic acid with transition metals?
Methodological Answer:
- Acidic Conditions (pH < 4): Protonation of the hydroxy and amino groups reduces chelation capacity. Use potentiometric titrations to determine pKa values (e.g., ~4.5 for the hydroxy group) .
- Neutral to Alkaline Conditions (pH 6–8): Deprotonation enhances metal binding. Monitor via UV-Vis spectroscopy; shifts in absorbance maxima (e.g., λ = 380 nm for Cu²⁺ complexes) indicate chelate formation .
- Competition Studies: Introduce EDTA or competing ligands at controlled pH to assess selectivity for specific metals .
Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of 7-Amino-8-hydroxyquinoline-5-carboxylic acid for reproducible research outcomes?
Methodological Answer:
- Process Optimization: Standardize reaction parameters (e.g., temperature ±1°C, reagent stoichiometry ±2%) using design-of-experiments (DoE) approaches .
- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time and adjust conditions dynamically .
- Quality Control: Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and final products. Use statistical process control (SPC) charts to identify variability sources .
Basic: What are the primary safety hazards associated with 7-Amino-8-hydroxyquinoline-5-carboxylic acid, and what emergency measures are recommended for exposure incidents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
